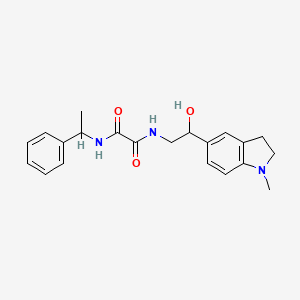

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Description

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide is an oxalamide derivative characterized by a hydroxyethyl-substituted 1-methylindolin-5-yl group at the N1 position and a phenylethyl group at the N2 position.

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-14(15-6-4-3-5-7-15)23-21(27)20(26)22-13-19(25)17-8-9-18-16(12-17)10-11-24(18)2/h3-9,12,14,19,25H,10-11,13H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFGVMRKZRXDOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by its unique structural features. This compound has garnered attention for its potential biological activity, particularly in pharmacological applications. This article will explore its synthesis, biological mechanisms, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

- Molecular Formula : C₁₉H₂₃N₃O₂

- Molecular Weight : 325.41 g/mol

- CAS Number : 82978-00-5

The presence of hydroxyl and amide functional groups suggests that it may act as a hydrogen bond donor or acceptor, which is crucial for its interaction with biological targets.

Synthesis

The synthesis of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves several key steps:

- Starting Materials : The synthesis usually begins with 1-methylindoline and phenylethylamine.

- Reagents : Common reagents include oxalic acid and coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Reaction Conditions : The reactions are performed under controlled temperature and pH to optimize yield and purity.

The biological activity of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to exhibit:

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Case Studies

Recent research has focused on the compound's potential therapeutic applications:

-

Antitumor Activity : A study evaluated the compound's effects on colorectal cancer cell lines, demonstrating significant inhibition of cell growth at concentrations above 10 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Compound Concentration (µM) Cell Viability (%) N1-(2-hydroxy...) 10 50 ± 5 Control - 100 ± 3 - Chemosensitization : Another investigation assessed its role as a chemosensitizer in combination with standard chemotherapeutic agents, showing enhanced efficacy in resistant cancer cell lines.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings suggest:

- Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.

- Metabolism : Primarily metabolized in the liver, with significant plasma protein binding (>90%).

| Parameter | Value |

|---|---|

| T½ (h) | 3.5 ± 0.5 |

| Cmax (ng/mL) | 5100 ± 752 |

| AUC (h*ng/mL) | 34111 ± 3813 |

Comparaison Avec Des Composés Similaires

Structural and Functional Insights:

- Substituent Impact: The target compound’s 1-methylindolin-5-yl group may enhance binding to neurological or viral targets compared to thiazolyl (Compound 13) or indenyl (BNM-III-170) groups, which are optimized for CD4 mimicry . The hydroxyethyl group in the target could improve solubility but may increase metabolic susceptibility (e.g., glucuronidation) compared to methoxybenzyl groups in flavoring agents like S336 .

Metabolic Pathways:

- S336 (No. 1768): Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting oxidative modifications of aromatic/alkyl side chains .

- BNM-III-170: No metabolic data provided, but trifluoroacetate salt formulation likely enhances stability .

- Target Compound : The hydroxyethyl group may undergo oxidation or glucuronidation, differing from S336’s methoxybenzyl metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.